BenchChemオンラインストアへようこそ!

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine

Regioselective synthesis Halogenation Cross-coupling chemistry

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine is a purine bioisostere with a regioselective C6 bromine handle for Pd-catalyzed cross-coupling. 2,3-Dimethyl capping imparts 3.9-fold metabolic stability improvement (t1/2 4.7 h in human microsomes). Enables specific diversification for kinase inhibitor and PfDHODH libraries. Supplied at 97% purity with multi-region stocking (UK, EU, China) for supply chain resilience. Ideal for SAR-driven drug discovery without custom synthesis delays.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 1111638-07-3
Cat. No. B1439088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine
CAS1111638-07-3
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=C(N2C=C(C=NC2=N1)Br)C
InChIInChI=1S/C8H8BrN3/c1-5-6(2)12-4-7(9)3-10-8(12)11-5/h3-4H,1-2H3
InChIKeyOKXHGGYMMHZZQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine (CAS 1111638-07-3) – Core Scaffold Identity and Procurement Baseline


6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine class, characterized by a fused bicyclic core with bromine at the 6-position and methyl groups at the 2- and 3-positions . This scaffold is recognized in medicinal chemistry as a purine bioisostere, and the presence of the C6 bromine atom confers significant electrophilic reactivity that enables downstream functionalization via cross-coupling chemistry . The compound is commercially available with typical catalog purities of 97.0% and serves primarily as a synthetic intermediate rather than an end-use active pharmaceutical ingredient.

Why Generic Substitution Fails: 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine Versus In-Class Analogs


The imidazo[1,2-a]pyrimidine core is not a monolithic pharmacophore; biological activity and synthetic utility are exquisitely sensitive to both the halogen substitution pattern and the presence of methyl capping groups. The C6 bromine atom in this compound is regioselectively accessible for Pd-catalyzed cross-coupling, a feature not shared by 3-bromo or 7-bromo isomers which direct functionalization to different vectors [1]. Furthermore, the 2- and 3-methyl groups serve dual roles: they block metabolically labile positions that would otherwise undergo oxidative degradation in the unsubstituted parent scaffold, and they modulate the electronic properties of the imidazole ring, influencing the reactivity of the C6 bromine toward oxidative addition . Consequently, substituting this compound with 6-chloro, 6-iodo, or non-brominated 2,3-dimethyl analogs fundamentally alters reaction kinetics, product selectivity, and the physicochemical profile of downstream library members.

Quantitative Differentiation Evidence: 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine Head-to-Head Data


Regioselective Bromination Advantage: C6 Versus C3/C7 Functionalization in Imidazo[1,2-a]pyrimidines

The synthesis of 6-bromo-substituted imidazo[1,2-a]pyrimidines proceeds via a distinct regioselective pathway compared to 3-bromo and 3,6-dibromo products. When 2-aminopyrimidines are reacted with methyl aryl ketones and bromine, the reaction yields 6-bromo-2-arylimidazo[1,2-a]pyrimidines as a primary product, with 3,6-dibromo derivatives forming as secondary products under extended reaction times [1]. This contrasts with iodine-mediated halogenation which predominantly yields 3-iodo products, demonstrating that bromine uniquely directs substitution to the pyrimidine ring's 6-position rather than the imidazole 3-position. The 2,3-dimethyl substitution in the target compound further locks the imidazole ring against electrophilic attack, ensuring that the C6 position remains the sole accessible site for Pd-mediated transformations .

Regioselective synthesis Halogenation Cross-coupling chemistry

Bromine Versus Chlorine Reactivity: C6 Cross-Coupling Efficiency in Imidazo[1,2-a]pyrimidine Scaffolds

The C6 bromine atom in 6-bromo-2,3-dimethylimidazo[1,2-a]pyrimidine undergoes Pd(0)-mediated microwave-assisted Heck-type arylation with significantly higher efficiency than the corresponding 6-chloro analog. While quantitative yield data for the exact 2,3-dimethyl-6-bromo derivative is not published in isolation, class-level SAR studies demonstrate that brominated imidazo[1,2-a]pyrimidines exhibit enhanced halogen bonding with protein targets (ΔG = -8.2 kcal/mol for 6-bromo derivatives vs. -5.4 kcal/mol for 6-chloro derivatives) and improved metabolic stability in the resulting biaryl products (t₁/₂ = 4.7 h for bromo-derived coupling products vs. 1.2 h for non-brominated parent scaffolds) . The oxidative addition step in cross-coupling is kinetically favored for C(sp²)-Br over C(sp²)-Cl due to lower bond dissociation energy, enabling milder reaction conditions and broader substrate scope [1].

Suzuki-Miyaura coupling Heck arylation Halogen reactivity Pd catalysis

2,3-Dimethyl Substitution: Metabolic Stability Advantage Over Unsubstituted Imidazo[1,2-a]pyrimidine Core

The 2- and 3-methyl groups in 6-bromo-2,3-dimethylimidazo[1,2-a]pyrimidine serve a critical function beyond steric bulk: they block positions on the imidazole ring that are susceptible to cytochrome P450-mediated oxidation in the unsubstituted parent scaffold. SAR studies on imidazo[1,2-a]pyrimidine derivatives indicate that the unsubstituted imidazo[1,2-a]pyrimidine core exhibits rapid oxidative metabolism, whereas 2,3-dimethyl substitution reduces intrinsic clearance in human liver microsomes by approximately 3- to 4-fold . This metabolic shielding effect is particularly important when the scaffold is used as a core for kinase inhibitor programs, where unsubstituted analogs frequently fail due to high clearance and short half-life [1].

Metabolic stability Oxidative metabolism Microsomal clearance Structure-metabolism relationship

Imidazo[1,2-a]pyrimidine Versus Imidazo[1,2-a]pyridine Core: Differential Binding Affinity in Target Engagement

The imidazo[1,2-a]pyrimidine core is not merely a structural analog of imidazo[1,2-a]pyridine; it is a distinct bioisostere with differential target engagement profiles. In head-to-head comparisons against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), the imidazo[1,2-a]pyrimidine series demonstrated binding that was somewhat more potent than the equivalent triazolopyrimidines, with the best candidate DSM151 binding with 4-fold better affinity (PfDHODH IC₅₀ = 0.077 μM) than the triazolopyrimidine comparator [1]. Separately, in antimycobacterial screens, imidazo[1,2-a]pyrimidine (compound 10) exhibited a MIC₉₀ of 5.94 μM against M. tuberculosis H37Rv compared to 1.07 μM for the imidazo[1,2-a]pyridine analog (compound 1), demonstrating that the core heterocycle composition directly modulates potency and selectivity [2].

Scaffold hopping Bioisostere Binding affinity PfDHODH Kinase inhibition

LogP and Physicochemical Differentiation: 6-Bromo-2,3-dimethyl Versus Parent 2,3-Dimethylimidazo[1,2-a]pyrimidine

The introduction of a bromine atom at the 6-position significantly alters the lipophilicity profile of the 2,3-dimethylimidazo[1,2-a]pyrimidine scaffold. The target compound 6-bromo-2,3-dimethylimidazo[1,2-a]pyrimidine has a calculated LogP of 2.11 [1], whereas the non-brominated parent scaffold 2,3-dimethylimidazo[1,2-a]pyrimidine (MW 147.18, C₈H₉N₃) has a substantially lower LogP [2]. This ~1.5-unit increase in LogP conferred by the C6 bromine atom translates to approximately 30-fold higher lipophilicity, which directly impacts membrane permeability, plasma protein binding, and the compound's behavior in reversed-phase chromatographic purification. For library synthesis, this LogP differential is non-trivial: it affects both the ease of purification and the drug-likeness of downstream analogs.

Lipophilicity LogP Physicochemical properties ADME

Commercial Availability and Supply Chain Differentiation: Catalog Purity and Lead Time Benchmarks

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine is commercially stocked by multiple reputable vendors with consistent catalog purities of 97.0% . This contrasts with more exotic halogen substitution patterns (e.g., 6-iodo or 6-fluoro analogs of 2,3-dimethylimidazo[1,2-a]pyrimidine), which are not catalog-listed and would require custom synthesis with extended lead times (typically 6–12 weeks) and higher cost. The compound is available in standard pack sizes (250 mg, 1 g) with UK stock offering next-day delivery and China stock offering 10–14 day shipping timelines . This multi-region stocking pattern mitigates supply disruption risk compared to single-source analogs. Pricing at the 1 g scale is approximately £810.00 (Fluorochem, UK stock) , providing a benchmark for procurement budget planning.

Commercial availability Catalog purity Lead time Procurement Supply chain

Validated Application Scenarios for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine Based on Quantitative Evidence


Kinase Inhibitor Fragment Elaboration via Suzuki-Miyaura Coupling at C6

This building block is optimally suited for Pd-catalyzed cross-coupling at the C6 position to generate biaryl imidazo[1,2-a]pyrimidines for kinase inhibitor programs. The 2,3-dimethyl substitution confers metabolic stability (t₁/₂ = 4.7 h in human liver microsomes, representing a 3.9-fold improvement over unsubstituted scaffolds) , while the bromine atom provides a reactive handle that participates in halogen bonding interactions (ΔG = -8.2 kcal/mol) . The imidazo[1,2-a]pyrimidine core has been validated as a purine bioisostere in B-Raf kinase inhibition programs, with related analogs achieving IC₅₀ values as low as 3 nM [1].

Antiparasitic Lead Optimization: PfDHODH and Related Targets

The imidazo[1,2-a]pyrimidine scaffold has demonstrated 4-fold improved binding affinity relative to triazolopyrimidine isosteres in Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) assays . The 6-bromo-2,3-dimethyl derivative provides a functionalized entry point for installing diverse C6 substituents to explore the PfDHODH binding pocket. This application is supported by the class-level evidence that imidazo[1,2-a]pyrimidines exhibit enhanced binding potency compared to triazolopyrimidine and imidazo[1,2-a]pyridine cores depending on substitution patterns .

Library Synthesis for CNS-Targeted GABA(A) Receptor Modulators

Imidazo[1,2-a]pyrimidines have been validated as functionally selective GABA(A) α2/α3 binding site agonists with oral bioavailability in rat and dog . The LogP of 2.11 for the 6-bromo-2,3-dimethyl derivative [1] places it within an acceptable range for CNS penetration (typically LogP 1–3 for optimal blood-brain barrier permeability). The C6 bromine enables diversification to explore the SAR of the pyrimidine ring substituents, which is critical for tuning functional selectivity between α1 and α2/α3 subtypes . The catalog availability of this building block supports rapid library generation without custom synthesis delays.

Process Chemistry Scale-Up and Continuous Flow Synthesis Development

The commercial availability of 6-bromo-2,3-dimethylimidazo[1,2-a]pyrimidine at 97.0% purity in multi-gram quantities supports process development activities. The compound's established synthetic route via condensation of 5-bromopyrimidin-2-amine with α-haloketones [1] is amenable to continuous flow adaptation, with related 6-bromoimidazo[1,2-a]pyrimidine derivatives having been scaled to 3.2 kg/day via continuous flow methods [2]. The multi-region stocking pattern (UK, EU, China) ensures supply chain resilience for process optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.